[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol
Brand Name: Vulcanchem
CAS No.: 20880-92-6
VCID: VC20760778
InChI: InChI=1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1
SMILES: CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C
Molecular Formula: C₁₂H₂₀O₆
Molecular Weight: 260.28 g/mol

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol

CAS No.: 20880-92-6

Cat. No.: VC20760778

Molecular Formula: C₁₂H₂₀O₆

Molecular Weight: 260.28 g/mol

* For research use only. Not for human or veterinary use.

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol - 20880-92-6

CAS No. 20880-92-6
Molecular Formula C₁₂H₂₀O₆
Molecular Weight 260.28 g/mol
IUPAC Name [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol
Standard InChI InChI=1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1
Standard InChI Key PSSHGMIAIUYOJF-XBWDGYHZSA-N
Isomeric SMILES CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CO)C
SMILES CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C
Canonical SMILES CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C

Overview of the Compound

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol is a complex organic compound characterized by its intricate tricyclic structure and multiple ether linkages. This compound has garnered interest in synthetic and medicinal chemistry due to its unique stereochemistry and potential applications.

Synthesis

The synthesis of [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol typically involves multi-step organic synthesis techniques that require specific reagents and conditions to maintain the desired stereochemistry throughout the process.

Key Steps in Synthesis:

  • Formation of the Tricyclic Core: The initial steps involve constructing the tricyclic framework through cyclization reactions.

  • Introduction of Ether Linkages: Subsequent reactions introduce ether functionalities at specific positions on the tricyclic structure.

  • Final Functionalization: The final step involves the introduction of the methanol group to complete the synthesis.

Applications and Biological Interactions

The unique structure of this compound allows for various applications in medicinal chemistry and material science. Preliminary studies have indicated potential therapeutic effects through interaction with biological targets.

Potential Applications:

  • Pharmaceutical Development: Investigating its properties for drug formulation.

  • Biological Studies: Understanding its interaction with enzymes or receptors.

Research Findings

Recent studies have focused on the compound's interaction with various biological systems and its potential as a therapeutic agent.

Notable Findings:

  • Interaction studies suggest that the compound may exhibit beneficial effects in specific biological pathways.

  • Preliminary screenings indicate that derivatives of this compound could enhance its efficacy or reduce side effects in pharmacological applications.

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